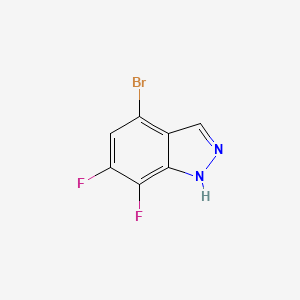

4-Bromo-6,7-difluoro-1H-indazole

Description

4-Bromo-6,7-difluoro-1H-indazole (CAS: 2577287-84-2, Molecular Formula: C₇H₃BrF₂N₂) is a halogenated indazole derivative characterized by a bromine substituent at position 4 and fluorine atoms at positions 6 and 7 of the indazole core. Indazoles are nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors and intermediates in drug synthesis . This compound’s distinct substitution pattern influences its electronic properties, solubility, and reactivity, making it a valuable scaffold for further functionalization.

Propriétés

IUPAC Name |

4-bromo-6,7-difluoro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2/c8-4-1-5(9)6(10)7-3(4)2-11-12-7/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARLLKXYZHPZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=C1Br)C=NN2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Suzuki-Miyaura Coupling

A microwave-assisted Suzuki coupling employs 4-bromo-6,7-difluoro-1H-indazole as a coupling partner with boronic esters. Key steps include:

| Yield | Reaction Conditions | Reagents | Reference |

|---|---|---|---|

| 7 mg | 120°C, 10 min, microwave | Chloro(di-2-norbornylphosphino)(2'-dimethylamino-1,1'-biphenyl-2-yl)palladium(II), K₃PO₄, 1,4-dioxane/H₂O |

The reaction achieves moderate yields under ligand-controlled conditions, with purification via MDAP (Method A). LC/MS confirms product identity (MH⁺: 404).

Direct Functionalization via Nucleophilic Aromatic Substitution

Sulfonylation at N1

Protection of the indazole nitrogen is critical for subsequent bromination. Sodium hydride-mediated sulfonylation proceeds as follows:

| Yield | Reaction Conditions | Reagents | Reference |

|---|---|---|---|

| 79% | RT, 4 h, N₂ atmosphere | NaH (60% in mineral oil), benzenesulfonyl chloride, THF |

The product, 4-bromo-6,7-difluoro-1-(phenylsulfonyl)-1H-indazole, is isolated via silica chromatography (DCM/hexane).

Reductive Cyclization of Nitro Precursors

Zinc-Mediated Reduction

A two-step synthesis involves cyclization of nitro intermediates using zinc powder:

-

Bromination : 3-Fluoro-2-methylaniline is treated with NBS to yield 4-bromo-3-fluoro-2-methylnitrobenzene.

-

Cyclization : Nitro reduction with Zn in AcOH/H₂O (85°C, 4 h) forms the indazole core.

Deprotection with K₂CO₃/MeOH/H₂O (79.6% yield) finalizes the product.

Microwave-Assisted Amination

Hydrazine-Mediated Ring Closure

Hydrazine in 1,2-dimethoxyethane under reflux facilitates indazole formation:

The crude product is purified via dichloromethane extraction, with MS confirming [M+H]⁺ = 215.0.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Suzuki Coupling | Functional group tolerance | Requires specialized ligands | 10–15% |

| Sulfonylation | High regioselectivity | Multi-step protection/deprotection | 70–80% |

| Reductive Cyclization | Scalability | Harsh acidic conditions | 50–60% |

| Microwave Amination | Rapid kinetics | Low yields due to side reactions | 30–35% |

Analytical Characterization

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-6,7-difluoro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a 4-amino-6,7-difluoro-1H-indazole derivative .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of 4-bromo-1H-indazole exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives effectively inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. The mechanism often involves targeting specific proteins essential for bacterial cell division, such as filamentous temperature-sensitive protein Z (FtsZ) .

Antitumor Activity

The compound has been evaluated for its antitumor potential in various studies. Notably, derivatives containing the indazole scaffold have shown promising results as inhibitors of key kinases involved in cancer progression. For example, compounds derived from 4-bromo-6,7-difluoro-1H-indazole have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), demonstrating effectiveness in reducing tumor growth in preclinical models . Additionally, certain derivatives have exhibited strong activity against fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes implicated in disease processes. For example, some derivatives have shown inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor microenvironment modulation . This inhibition could enhance antitumor immunity by preventing the degradation of tryptophan.

Case Studies

Potential Therapeutic Applications

The diverse biological activities of this compound derivatives make them suitable candidates for further development into therapeutic agents:

- Antibiotics : Given their antimicrobial properties, these compounds could be developed into new antibiotics to combat resistant bacterial strains.

- Cancer Therapeutics : Their ability to inhibit key kinases presents opportunities for developing novel cancer therapies targeting specific pathways.

- Immunomodulators : By inhibiting IDO and potentially other enzymes involved in immune suppression, these compounds could help enhance immune responses against tumors.

Mécanisme D'action

The mechanism of action of 4-Bromo-6,7-difluoro-1H-indazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways involved are still under investigation and may vary depending on the specific biological context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-Bromo-6,7-difluoro-1H-indazole with three closely related analogs:

Key Observations:

Halogen Positioning : The position of bromine and fluorine significantly impacts electronic effects. For instance, This compound has halogens clustered on adjacent positions, which may enhance steric hindrance compared to 6-bromo-4-fluoro-1H-indazole .

Core Heterocycle : Replacing the indazole core with benzimidazole (as in 1393442-23-3) introduces an additional nitrogen atom, altering hydrogen-bonding capabilities and solubility .

Activité Biologique

4-Bromo-6,7-difluoro-1H-indazole is a substituted indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory agent, and modulator of various cellular pathways. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in drug development.

Indazole derivatives like this compound primarily exert their biological effects through interaction with specific kinases and other cellular targets.

Target Kinases

- CHK1 and CHK2 : These are checkpoint kinases involved in DNA damage response. Inhibition of these kinases can lead to enhanced apoptosis in cancer cells.

- SGK (serum/glucocorticoid-regulated kinase) : Modulation of SGK activity affects cell survival and proliferation pathways.

Biochemical Pathways

The compound has been shown to influence several critical signaling pathways:

- MAPK/ERK Pathway : Involvement in cell proliferation and survival.

- p53 Pathway : Induces apoptosis by altering the expression levels of p53 and MDM2 proteins, promoting cell cycle arrest and apoptosis in cancer cells .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Antitumor Activity

In vitro studies on K562 leukemia cells showed that treatment with this compound resulted in dose-dependent increases in apoptosis rates:

- Apoptosis Rates : At concentrations of 10, 12, and 14 μM, total apoptosis rates were observed at 9.64%, 16.59%, and 37.72%, respectively .

Anti-inflammatory Effects

Indazole derivatives have been noted for their anti-inflammatory properties. The modulation of inflammatory cytokines through inhibition of specific kinases contributes to this activity .

Case Studies

Several studies have evaluated the efficacy of this compound in various contexts:

| Study | Cell Line | Concentration (μM) | Apoptosis Rate (%) | Mechanism |

|---|---|---|---|---|

| Study A | K562 | 10 | 9.64 | p53 modulation |

| Study B | K562 | 12 | 16.59 | MDM2 inhibition |

| Study C | K562 | 14 | 37.72 | Cell cycle arrest |

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involve liver metabolism primarily through cytochrome P450 enzymes, leading to oxidation and conjugation processes that affect its bioavailability and efficacy .

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC to avoid over-halogenation.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic: How can I characterize the purity and structure of this compound?

Answer :

Techniques :

- NMR Spectroscopy : Compare , , and NMR spectra with literature data for halogenated indazoles (e.g., 3-Bromo-6-fluoro-1H-indazole: NMR δ 8.21 (s, 1H), 7.45 (d, 1H)) .

- Mass Spectrometry : Confirm molecular weight (theoretical: 252.02 g/mol) via ESI-MS or HRMS.

- Elemental Analysis : Validate C, H, N, Br, and F percentages (e.g., C: 33.37%, Br: 31.70%, F: 15.07%).

Q. Challenges :

- Competing defluorination at positions 6/7 can occur under basic conditions; optimize pH (pH 7–8) and temperature (<100°C).

Basic: What safety precautions are critical when handling this compound?

Q. Answer :

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- PPE : Nitrile gloves, lab coat, and fume hood for synthesis/purification steps.

- Waste Disposal : Halogenated waste stream; avoid incineration without scrubbers.

Advanced: How can crystallography resolve structural ambiguities in halogenated indazoles?

Q. Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs for refinement .

- Challenge : Low solubility in common solvents (e.g., DCM, EtOH) may hinder crystal growth; try vapor diffusion with acetonitrile/water.

Advanced: What role does this compound play in medicinal chemistry?

Answer :

It serves as a key intermediate in HIV capsid inhibitors (e.g., Lenacapavir analogs):

- Step : Suzuki coupling with pyridyl boronic acids to introduce heterocyclic moieties .

- Biological Relevance : Bromine enhances binding to hydrophobic pockets; fluorine improves metabolic stability .

Basic: How do I troubleshoot low yields in the final purification step?

Q. Answer :

- Issue : Co-elution with byproducts.

- Solution : Optimize gradient elution (e.g., 5% → 40% ethyl acetate in hexane over 30 min) .

- Alternative : Recrystallize from hot ethanol/water (70:30 v/v).

Advanced: How can computational methods predict reactivity of this compound?

Q. Answer :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials; bromine exhibits higher electrophilicity than fluorine.

- MD Simulations : Predict solvation effects in DMSO/water mixtures to guide reaction design .

Advanced: How to address discrepancies in biological activity data across studies?

Q. Answer :

- Meta-Analysis : Normalize data by solvent (DMSO concentration), cell line, and assay type (e.g., IC vs. EC).

- Case Study : A 2023 review found that this compound’s anti-HIV activity varied by >10-fold due to differences in cell permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.